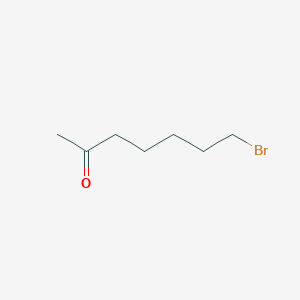

7-Bromoheptan-2-one

Vue d'ensemble

Description

7-Bromoheptan-2-one is a brominated ketone that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the seventh carbon of a heptane chain and a ketone functional group at the second carbon. This compound is not explicitly detailed in the provided papers, but its structural analogs and derivatives are extensively studied, indicating the importance of brominated carbonyl compounds in synthetic chemistry .

Synthesis Analysis

The synthesis of brominated cyclic and acyclic compounds is a common theme in the provided studies. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes involves nucleophilic substitution facilitated by neighboring group participation, which is a method that could potentially be applied to the synthesis of 7-Bromoheptan-2-one . Additionally, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione and related brominated compounds often involves multi-step reactions, including bromination and carbonyl formation, which are relevant to the synthesis of 7-Bromoheptan-2-one .

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using techniques such as X-ray diffraction, NMR, and computational methods like DFT. For example, the crystal structure of 1,7-bis(4-bromophenyl)heptane-1,7-dione was characterized by single-crystal X-ray diffraction, and its molecular structure was optimized using DFT, which is indicative of the approaches that could be taken to analyze the structure of 7-Bromoheptan-2-one .

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions, including nucleophilic substitutions, electrocyclic reactions, and radical additions. The reactivity of such compounds is often influenced by the presence of the bromine atom, which can act as a good leaving group. For instance, the intramolecular electrocyclic reaction of αα'-dibromophorone to form a cyclopentenone derivative demonstrates the reactivity of brominated compounds under certain conditions . These reactions provide insight into the potential reactivity of 7-Bromoheptan-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds are typically characterized by their reactivity, stability, and interaction with other molecules. For example, molecular dynamics simulations have been used to study the influence of water on the physical properties of brominated compounds . The physicochemical properties are also often correlated with theoretical data to predict reactivity and stability, which would be relevant for understanding the behavior of 7-Bromoheptan-2-one in various environments.

Applications De Recherche Scientifique

1. Glutathione Depletion Studies

In biochemical research, bromoalkanes like 7-Bromoheptan-2-one have been utilized to study glutathione depletion in isolated rat hepatocytes. Khan and O'Brien (1991) found that bromoheptane can significantly deplete cellular glutathione without causing cytotoxicity, which is valuable for studying the role of glutathione in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

2. Synthesis Applications

Li et al. (2011) discussed the use of bromoalkynes, including compounds similar to 7-Bromoheptan-2-one, in the synthesis of complex molecules, highlighting their efficiency in sustainable organic synthesis processes (Li et al., 2011).

3. Monolayer Structure Analysis

The structural properties of bromoalkanes like 7-Bromoheptan-2-one on graphite surfaces have been investigated. Sun et al. (2012) used X-ray diffraction and calorimetry to confirm the formation of solid monolayers of 1-bromoheptane on graphite, providing insights into non-covalent interactions in such systems (Sun et al., 2012).

4. Intermediate Synthesis for Analogues

Malpass and White (2004) utilized 7-Bromoheptan-2-one derivatives in the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which served as key intermediates for creating various bioactive compounds (Malpass & White, 2004).

5. Self-Assembly Studies on Graphite

Research on the self-assembly of short bromoalkane monolayers, including 1-bromoheptane, on graphite was conducted by Florio et al. (2008). Their findings contribute to the understanding of molecular packing and structural properties in such systems (Florio et al., 2008).

Mécanisme D'action

Target of Action

7-Bromoheptan-2-one is a hydrogen bond donor that can act as a proton receptor . It has been shown to be able to reversibly bind chloride ions in the cavity of an anion, which has been modified with a 2,3-diaminopyridine moiety . This suggests that the primary targets of 7-Bromoheptan-2-one are chloride ions and possibly other anions.

Mode of Action

The compound interacts with its targets (chloride ions) through reversible binding . This interaction is facilitated by the presence of a 2,3-diaminopyridine moiety, which modifies the anion cavity to enable binding

Biochemical Pathways

It is known that the compound can form tetrapyrrolic structures, suggesting a potential involvement in heme biosynthesis or other related biochemical pathways .

Pharmacokinetics

7-Bromoheptan-2-one exhibits high gastrointestinal absorption and is BBB permeant . The compound has a log P value of 2.33 (iLOGP), indicating moderate lipophilicity . It is very soluble, with a solubility of 3.17 mg/ml . These properties suggest good bioavailability.

Result of Action

It has been used in titration calorimetry experiments to study the binding affinity of the molecule for various metal cations . This suggests that the compound may have a role in modulating metal ion homeostasis at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. While specific studies on 7-Bromoheptan-2-one are lacking, it is known that factors such as temperature, pH, and the presence of other chemical species can affect the behavior of similar compounds

Propriétés

IUPAC Name |

7-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHYAAHXAGULJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458317 | |

| Record name | 2-Heptanone, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoheptan-2-one | |

CAS RN |

50775-02-5 | |

| Record name | 2-Heptanone, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

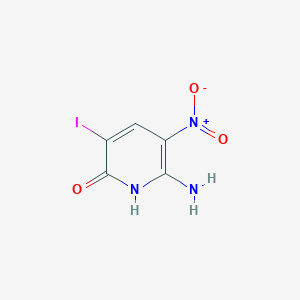

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)